molecular formula C11H9ClFN3O B7788389 1-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

1-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

Cat. No. B7788389
M. Wt: 253.66 g/mol
InChI Key: INVDXUGQXKHWLB-UHFFFAOYSA-N
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Description

1-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is a useful research compound. Its molecular formula is C11H9ClFN3O and its molecular weight is 253.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Various derivatives of 1,2,3-triazole, closely related to the compound , have been synthesized and shown to possess significant antimicrobial activity. For example, derivatives synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated effective antimicrobial properties (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Corrosion Inhibition : A related compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was synthesized and characterized as a corrosion inhibitor for mild steel in hydrochloric acid environments. It demonstrated high inhibition efficiency, which was attributed to the presence of nitrogen, oxygen atoms, and aromatic rings in its structure (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

  • Pharmaceutical Synthesis : The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(1H-1,2,4-triazol-1-yl)-2-butanol, a molecule structurally similar to the compound . This demonstrates the utility of triazole derivatives in pharmaceutical synthesis (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).

  • Insecticidal Activity : A study involving the synthesis of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate showed good insecticidal activity. This indicates the potential application of triazole derivatives in the development of insecticides (Shi, Zhu, & Song, 2008).

  • Anti-Inflammatory Activity : Compounds such as 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and its derivatives were synthesized and evaluated for anti-inflammatory activity, showing promising results. This suggests the potential therapeutic application of triazole derivatives in anti-inflammatory medications (Karande & Rathi, 2017).

  • Antioxidant Properties : Triazole derivatives have also been evaluated for their antioxidant properties, with some showing significant activity. This further underscores the versatility of these compounds in various pharmacological applications (Sarac, Orek, & Koparır, 2020).

properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c1-6-11(7(2)17)14-15-16(6)8-3-4-10(13)9(12)5-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVDXUGQXKHWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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